molecular formula C18H19ClN6O3 B2626349 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-71-0

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2626349
CAS No.: 923683-71-0
M. Wt: 402.84
InChI Key: MSLYUPAWLJRNIX-UHFFFAOYSA-N
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Description

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemically synthesized small molecule investigated for its potential as a kinase inhibitor. Its core structure is derived from a purine-dione scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases. The compound features a specific substitution pattern, including a 5-chloro-2-methoxyaniline moiety, which is designed to confer selectivity and potency against specific kinase targets. This compound is of significant interest in oncological research, particularly in the study of signal transduction pathways that drive cell proliferation and survival. Its structural analogy to known PIM kinase inhibitors suggests a potential mechanism of action involving the attenuation of PIM kinase activity, which plays a crucial role in cell cycle progression and apoptosis evasion in hematological and solid tumors. Researchers utilize this compound as a chemical probe to elucidate the complex roles of specific kinases in disease pathophysiology, to validate new biological targets, and to serve as a starting point for the development of novel targeted therapeutics. Its application extends to in vitro biochemical assays and cell-based studies to understand downstream signaling effects and potential therapeutic windows.

Properties

IUPAC Name

6-[2-(5-chloro-2-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-10-9-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(10)7-6-20-12-8-11(19)4-5-13(12)28-3/h4-5,8-9,20H,6-7H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLYUPAWLJRNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)Cl)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with potential biological significance. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer therapeutics and enzyme inhibition.

  • Molecular Formula : C18H22ClN5O3
  • Molecular Weight : 389.85 g/mol
  • Solubility : Slightly soluble in methanol and chloroform.
  • Predicted pKa : 12.18

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. It is believed to act as an inhibitor of certain kinases involved in cancer progression. The imidazo[2,1-f]purine scaffold is known for its role in various biological activities, including anti-cancer effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values around 10 µM.
  • It functions as a topoisomerase inhibitor, which is crucial for DNA replication and transcription processes in rapidly dividing cells.

Enzyme Inhibition

The compound has been shown to inhibit several important enzymes:

  • Topoisomerase I and II : These enzymes are critical for DNA replication; inhibition leads to DNA damage and apoptosis in cancer cells.
  • Protein Kinases : The compound targets specific kinases involved in signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Efficacy

A study conducted by Oksuzoglu et al. synthesized derivatives of the imidazo[2,1-f]purine scaffold and evaluated their anticancer properties. The most potent derivative exhibited IC50 values of 14.1 µM against Topo I, demonstrating strong cytotoxic effects against K562 leukemia cells through apoptosis induction .

Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with the enzyme IMP dehydrogenase (IMPDH), a target for antiviral compounds. The compound was shown to reduce viral replication significantly while maintaining low cytotoxicity levels in Vero cells .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Anticancer (MDA-MB-231)Topoisomerase I10Oksuzoglu et al.
Anticancer (HepG2)Topoisomerase II10Oksuzoglu et al.
Enzyme InhibitionIMP dehydrogenase>1000MDPI

Comparison with Similar Compounds

8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)Butyl))-1,3-Dimethylimidazopurine-Dione

  • Structural Differences: The 8-position substituent is a bulky dihydroisoquinolinylbutyl group instead of the (5-chloro-2-methoxyphenyl)aminoethyl chain.
  • Biological Activity : Demonstrates affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, along with inhibitory activity against PDE4B1 and PDE10A .
  • Key Insight : The bulkier substituent enhances receptor binding but may reduce solubility compared to the target compound’s smaller ethyl-linked aryl group.

8-(2-Methoxyphenyl)-1-Methyl-7-(2'-Methyl-4'-Hydroxyphenyl)imidazopurine-Dione (Compound 65)

  • Structural Differences: Lacks the ethylamino linker and chlorine atom; instead, it has a 2-methoxyphenyl group at position 8 and a hydroxylated biphenyl group at position 5.
  • Biological Activity : Acts as a kinase inhibitor, with selectivity influenced by the hydroxyl and methyl groups on the aryl rings .
  • Key Insight : Polar hydroxyl groups may improve water solubility but reduce membrane permeability compared to the chloro-methoxy substitution in the target compound.

8-(3-((3-Chloro-4-Methoxyphenyl)Amino)Propyl)-1,3,7-Trimethylimidazopurine-Dione

  • Structural Differences : Features a propyl linker instead of ethyl and substituents at the 3-chloro-4-methoxyphenyl position rather than 5-chloro-2-methoxyphenyl.
  • Biological Activity : The extended propyl linker and altered chloro-methoxy orientation may enhance binding to hydrophobic pockets in enzyme active sites .

Modifications at the 7-Position

7-(2-(Trifluoromethyl)Phenyl) Substitution (Compound 46)

  • Structural Differences : The 7-methyl group in the target compound is replaced with a 2-(trifluoromethyl)phenyl group.
  • Biological Activity : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve affinity for kinases or PDEs .

Functional Group Variations

3-(2-Chlorobenzyl)-1,7-Dimethylimidazopurine-Dione

  • Structural Differences : A 2-chlorobenzyl group replaces the 8-position substituent entirely.
  • Biological Activity : Reported as a TGF-β inhibitor, indicating that chloro-aromatic substitutions are critical for TGF-β pathway modulation .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The target compound’s ethylamino linker and methoxy group may improve aqueous solubility compared to analogs with bulky hydrophobic substituents (e.g., dihydroisoquinolinylbutyl in ).
  • Metabolic Stability : The chlorine atom in the target compound could slow oxidative metabolism, similar to the trifluoromethyl group in Compound 46 .
  • Selectivity : The 5-chloro-2-methoxy orientation on the phenyl ring may reduce off-target effects compared to 3-chloro-4-methoxy analogs .

Q & A

Q. Why do conflicting reports exist regarding its kinase inhibition potency?

  • Root Causes :
  • Variability in enzyme isoforms (e.g., PKA vs. PKC selectivity) .
  • Differences in assay buffer pH affecting ionization of the aminoethyl group .
  • Resolution : Standardize assay conditions (pH 7.4, 1 mM ATP) and validate with orthogonal methods (e.g., ITC) .

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